dimethyl 5-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzene-1,3-dicarboxylate
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Overview
Description
DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE is a complex organic compound that features a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE typically involves multi-step organic reactions. The starting materials often include isophthalic acid derivatives and benzisothiazole intermediates. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzisothiazol-3(2H)-one: Shares the benzisothiazole core structure.
1,2,4-Benzothiadiazine-1,1-dioxide: Another compound with a similar heterocyclic structure.
Uniqueness
DIMETHYL 5-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}ISOPHTHALATE is unique due to its specific functional groups and overall structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H16N2O8S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H16N2O8S/c1-28-18(24)11-7-12(19(25)29-2)9-13(8-11)20-16(22)10-21-17(23)14-5-3-4-6-15(14)30(21,26)27/h3-9H,10H2,1-2H3,(H,20,22) |
InChI Key |
SAUJBOGMDZQSMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O)C(=O)OC |
Origin of Product |
United States |
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